Cas no 915394-28-4 (2-Methyl-2-(3-nitrophenyl)propanenitrile)

2-Methyl-2-(3-nitrophenyl)propanenitrile is a nitrile-functionalized organic compound featuring a 3-nitrophenyl substituent. Its molecular structure, incorporating both a nitrile group and a nitro-substituted aromatic ring, makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles and pharmaceutical precursors. The nitrile group offers reactivity for further functionalization, while the nitro group enhances electrophilic properties, facilitating nucleophilic aromatic substitution reactions. This compound is commonly utilized in research and fine chemical applications due to its stability and well-defined reactivity profile. Its synthesis and handling require standard laboratory precautions, ensuring safe use in controlled environments.
2-Methyl-2-(3-nitrophenyl)propanenitrile structure
915394-28-4 structure
Product Name:2-Methyl-2-(3-nitrophenyl)propanenitrile
CAS No:915394-28-4
MF:C10H10N2O2
MW:190.198602199554
MDL:MFCD11036617
CID:1038859
PubChem ID:15541324
Update Time:2025-05-19

2-Methyl-2-(3-nitrophenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-(3-nitrophenyl)propanenitrile
    • FYRQAESAYXPEBZ-UHFFFAOYSA-N
    • 2-Methyl-2-(3-nitrophenyl)-propionitrile
    • 2-methyl-2-(3-nitro-phenyl)-propionitrile
    • ST24022315
    • Z5342
    • α,α-Dimethyl-3-nitrobenzeneacetonitrile (ACI)
    • DTXSID90573879
    • DB-240272
    • XH0415
    • SY103222
    • EN300-1847868
    • AKOS006307292
    • CS-0186663
    • DS-2222
    • MFCD11036617
    • SCHEMBL1013141
    • 915394-28-4
    • MDL: MFCD11036617
    • Inchi: 1S/C10H10N2O2/c1-10(2,7-11)8-4-3-5-9(6-8)12(13)14/h3-6H,1-2H3
    • InChI Key: FYRQAESAYXPEBZ-UHFFFAOYSA-N
    • SMILES: N#CC(C)(C)C1C=C([N+](=O)[O-])C=CC=1

Computed Properties

  • Exact Mass: 190.074227566g/mol
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 69.6

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Additional information on 2-Methyl-2-(3-nitrophenyl)propanenitrile

Introduction to 2-Methyl-2-(3-nitrophenyl)propanenitrile (CAS No. 915394-28-4)

2-Methyl-2-(3-nitrophenyl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 915394-28-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a unique structural motif combining a nitrile group with a nitro-substituted aromatic ring, presents intriguing possibilities for further chemical manipulation and biological exploration.

The molecular structure of 2-Methyl-2-(3-nitrophenyl)propanenitrile consists of a propanenitrile backbone substituted with a 3-nitrophenyl group at the second carbon position. The presence of both the nitrile (–CN) and nitro (–NO₂) functional groups makes this molecule a versatile intermediate for synthesizing more complex molecules. The nitrile group can participate in various transformations, including hydrolysis to form carboxylic acids or reduction to primary amines, while the nitro group can be reduced to an amine or used in electrophilic aromatic substitution reactions.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing both nitrile and nitro functionalities. These groups are frequently found in biologically active molecules, where they contribute to binding affinity, metabolic stability, and physicochemical properties. The nitrophenyl moiety, in particular, is well-documented for its role in drug development due to its ability to modulate electronic properties and interact with biological targets.

Current research in medicinal chemistry increasingly leverages structure-activity relationship (SAR) studies to optimize the biological activity of novel compounds. 2-Methyl-2-(3-nitrophenyl)propanenitrile serves as a promising scaffold for such investigations. Its dual functionality allows chemists to systematically modify one or both groups while observing changes in biological efficacy. For instance, replacing the nitrile group with other heteroatoms or altering the substitution pattern on the phenyl ring could lead to derivatives with enhanced potency or selectivity against specific biological targets.

One notable area of exploration is the use of nitroaromatic compounds in anticancer therapy. The ability of nitro groups to undergo bioactivation via reductive metabolism has been exploited in prodrug strategies, where the nitro group is converted into an active species that exerts therapeutic effects. While 2-Methyl-2-(3-nitrophenyl)propanenitrile itself may not be directly used as a drug, it could serve as a precursor for designing such prodrugs. Additionally, its structural features might make it useful in developing kinase inhibitors or other enzyme-targeted therapeutics.

The synthesis of 2-Methyl-2-(3-nitrophenyl)propanenitrile typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route might begin with the formation of an imine intermediate followed by hydrolysis and subsequent nitration of the aromatic ring. Alternatively, palladium-catalyzed cross-coupling reactions could be employed to introduce the nitrophenyl moiety onto the propanenitrile backbone. Advances in catalytic methods have significantly improved the efficiency and scalability of such syntheses, making it feasible to produce this compound in quantities suitable for research purposes.

The physicochemical properties of 2-Methyl-2-(3-nitrophenyl)propanenitrile are also worthy of consideration. As an oily liquid at room temperature, it exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate but limited solubility in water. These properties influence its handling and formulation as an intermediate or building block for larger molecules. Furthermore, its stability under various storage conditions must be evaluated to ensure consistency in experimental applications.

In academic and industrial settings, CAS No. 915394-28-4 serves as a reference point for researchers studying related chemical space. Databases like Reaxys or SciFinder often contain experimental data on derivatives with similar structures, providing valuable insights into reaction outcomes and potential synthetic pathways. This wealth of information facilitates rapid screening and optimization efforts when designing new molecules based on 2-Methyl-2-(3-nitrophenyl)propanenitrile.

The growing emphasis on green chemistry has also influenced approaches to synthesizing compounds like this one. Catalytic methods that minimize waste and energy consumption are increasingly preferred over traditional multi-step processes involving harsh reagents or extensive purification steps. For example, transition-metal-catalyzed reactions can often achieve regioselectivity without requiring protecting groups or additional functional group interconversions.

Future directions for research involving 2-Methyl-2-(3-nitrophenyl)propanenitrile may include exploring its role as a ligand for metal complexes or investigating its interactions with biomolecules through computational modeling techniques. Such studies could uncover novel mechanisms by which this compound affects biological systems, potentially leading to new therapeutic applications or insights into biochemical pathways.

In conclusion,2-Methyl-2-(3-nitrophenyl)propanenitrile (CAS No.915394-28-4) represents a structurally interesting compound with potential utility across multiple domains of chemical research and drug discovery. Its unique combination of functional groups makes it a valuable intermediate for synthetic chemists seeking to develop more complex molecules with tailored biological activities.

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